Pentalysine

Descripción general

Descripción

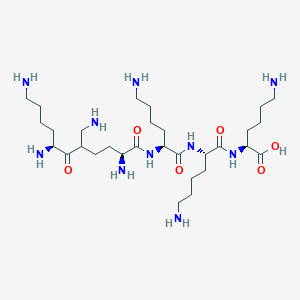

Pentalysine, also known as this compound, is a short poly-L-lysine polypeptide composed of five lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is a cationic moiety, meaning it carries a positive charge, which makes it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentalysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first lysine residue: to the resin.

Deprotection: of the amino group of the attached lysine.

Coupling: of the next protected lysine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Repetition: of the deprotection and coupling steps until the desired this compound sequence is obtained.

Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

Pentalysine can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide, leading to the formation of oxidized lysine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups on the lysine residues are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Sodium borohydride, mild acidic or basic conditions.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

Oxidation: Oxidized lysine derivatives.

Reduction: Reduced lysine derivatives.

Substitution: Substituted lysine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pentalysine is a peptide with several applications, especially in the medical and biotechnological fields. Due to its unique properties, including its cationic nature and ability to enhance cellular uptake, this compound and its derivatives are valuable in various scientific applications .

Scientific Research Applications

Drug Delivery and Photodynamic Therapy (PDT):

- Photosensitizers for PDT Unsymmetrical phthalocyanine derivatives, including this compound β-carbonylphthalocyanine zinc (ZnPc-(Lys)5), have been studied as photosensitizers for photodynamic therapy, which targets various tumor types .

- Enhanced Cellular Uptake this compound enhances cellular uptake due to its positive charges, which promote interactions with negatively charged tumor cell surfaces . Studies show that ZnPc-(Lys)5 has a much higher cellular uptake than anionic ZnPcs in various cell lines .

- Tumor Inhibition In vivo studies on S180 tumor-bearing mice demonstrated that ZnPc-(Lys)5 has a high ratio of tumor versus skin retention, leading to significant tumor inhibition .

- Dental Bleaching this compound β-carbonylphthalocyanine zinc (ZnPc(Lys)5) has been evaluated for dental bleaching applications, showing significant color changes in dentin blocks . The bleaching effects of ZnPc(Lys)5 were comparable to or better than traditional hydrogen peroxide treatments within the first 12 hours .

Material Science and Biotechnology:

- Bioinspired Silica Formation this compound peptides derived from diatom silaffin proteins can accelerate the formation of bioinspired silica .

- Electrostatic Interactions this compound's electrostatic free energies of interaction are similar for both rough and flat systems, providing insights into molecular dynamics .

Cancer Treatment:

- Targeted Drug Delivery The positively charged this compound group in photosensitizers can provide selective targeting to tumors, as tumor cells have a greater net negative charge than normal cells .

- Phototoxicity ZnPc-(Lys)5 exhibits 20-fold higher phototoxicity toward tumor cells compared to anionic ZnPc counterparts .

Scientific Communication

- Tailoring Research Scientists should consider audience, purpose, format, and research narrative when communicating their work .

- Narrative Approach Highlighting the research narrative emphasizes the potential impact of the research .

- Communication Skills Scientists must communicate the significance and impact of their work to both expert and nonexpert audiences .

Mecanismo De Acción

Pentalysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the delivery of genetic material into cells, making it a valuable tool in gene therapy. The molecular targets and pathways involved include:

Cell membranes: this compound can disrupt cell membranes, enhancing the uptake of genetic material.

Nucleic acids: this compound can bind to DNA and RNA, protecting them from degradation and facilitating their delivery into cells.

Comparación Con Compuestos Similares

Similar Compounds

Trilysine (Lys-lys-lys): Composed of three lysine residues, trilysine is shorter and has fewer cationic charges compared to pentalysine.

Tetralysine (Lys-lys-lys-lys): Composed of four lysine residues, tetralysine is also shorter and has fewer cationic charges compared to this compound.

Uniqueness

This compound’s uniqueness lies in its longer chain length and higher cationic charge, which enhances its ability to interact with negatively charged molecules and cell membranes. This makes it more effective in applications such as gene delivery and the construction of DNA nanoparticles.

Actividad Biológica

Pentalysine, a synthetic peptide composed of five lysine residues, exhibits significant biological activity, particularly in the fields of cancer therapy and biomineralization. This article explores its pharmacological potential, cellular interactions, and applications in various biological systems.

Structure and Properties

This compound is characterized by its high positive charge due to the presence of multiple amino groups. This property enhances its interaction with negatively charged cellular components, making it a useful tool in drug delivery and targeting applications.

1. Photodynamic Therapy (PDT) Applications

Recent studies have demonstrated the effectiveness of this compound when conjugated with photosensitizers in photodynamic therapy. For instance, the compound Zinc phthalocyanine (ZnPc) was modified with this compound to enhance its tumor targeting capabilities.

Key Findings:

- Cellular Uptake: ZnPc-(Lys)₅ showed significantly higher cellular uptake in tumor cells compared to normal cells due to ionic interactions with the negatively charged tumor cell surfaces. This was evidenced by studies using various cancer cell lines, including human stomach adenocarcinoma (BGC-823) and chronic myeloid leukemia (K562) cells .

- Phototoxicity: The conjugate exhibited potent phototoxic effects, leading to substantial tumor inhibition in vivo, as shown in S180 tumor-bearing mice models .

| Study | Cell Line | Uptake | Phototoxicity |

|---|---|---|---|

| Cauchon et al. (2010) | BGC-823 | High | Significant |

| Cauchon et al. (2010) | K562 | High | Significant |

| Cauchon et al. (2010) | HELF (normal) | Lower | Minimal |

2. Biomineralization and Silica Targeting

This compound clusters have been identified as crucial elements for silica targeting in diatoms. Research indicates that silaffin peptides containing this compound motifs serve as effective address tags for the intracellular transport of silica-forming proteins.

Key Findings:

- Silica Targeting: this compound clusters facilitate the localization of silaffins within silica deposition vesicles, essential for diatom morphogenesis .

- Mechanism: The presence of modified lysines and phosphoserines within these clusters enhances their binding affinity to silica, promoting efficient biomineralization processes.

3. Interactions with Nucleic Acids

This compound has also been studied for its interactions with nucleic acids, providing insights into its potential as a gene delivery vector.

Key Findings:

- Binding Affinity: Studies indicate that this compound can effectively bind to DNA, influencing the stability and delivery of genetic material into cells .

- Ion Concentration Effects: The interactions between this compound and DNA vary significantly with changes in ion concentrations, which can modulate the overall binding efficiency .

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic contexts:

- Case Study 1: A study on ZnPc-(Lys)₅ demonstrated its efficacy in targeting tumor cells while minimizing damage to healthy tissues during PDT.

- Case Study 2: Research into silaffin-derived peptides illustrated how this compound motifs enhance silica targeting, leading to improved biomineralization outcomes in diatom studies .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPHOHNWDLRFJH-KEOOTSPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pentalysine stabilizes triple-helical nucleic acids, specifically intermolecular triplex DNA. [] This stabilization occurs due to the reduction of electrostatic repulsion between the negatively charged phosphate backbones of the three DNA strands by the positively charged lysine residues. [] This interaction promotes the formation and stability of the triplex structure, which can have implications for gene regulation and other DNA-related processes. []

A: Research indicates that this compound, alongside other polylysine-containing peptides, can impact the activity of vital membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. [] For instance, this compound significantly enhances the phosphorylation of specific membrane proteins in Xenopus laevis oocyte membranes. [] This effect is attributed to the interaction between the positively charged this compound and the negatively charged membrane components, influencing the enzyme activity. []

A: While not directly mentioned in the provided abstracts, this compound's ability to interact with negatively charged molecules like DNA suggests it could potentially influence the NMDAR, a receptor crucial for synaptic plasticity and memory. Given the role of specific NMDAR subunits in pain signaling pathways [], this compound's interaction with these subunits could be an area for further exploration.

ANone: this compound (Lys-Lys-Lys-Lys-Lys) has a simple structure consisting of five lysine residues linked by peptide bonds.

A: The structure-activity relationship of polylysine-containing peptides, like this compound, plays a vital role in their interaction with membrane enzymes. [] Studies using various polymers like poly(L-lysine), poly(D-lysine), and copolymers with serine or alanine showed significant increases in membrane protein phosphorylation. [] Interestingly, poly(L-arginine) did not exhibit a similar effect, highlighting the importance of the specific arrangement of lysine residues for this activity. []

A: While not directly demonstrated with this compound, a longer amphiphilic peptide containing a polylysine tail (Lys-Lys-Lys-Lys-Lys-Lys) has been successfully used to immobilize lipid vesicles on a polymer support. [] The polylysine segment interacts with the negatively charged lipids in the vesicle membrane, leading to strong immobilization without compromising vesicle integrity. [] This approach has been successfully applied to immobilize a membrane-bound enzyme, demonstrating its potential for various biotechnological applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.